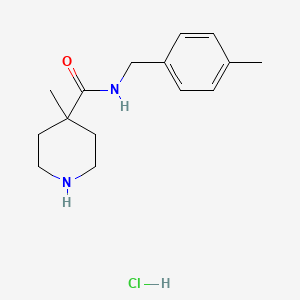![molecular formula C15H25N3 B1392658 {3-[4-(2,4-二甲基苯基)哌嗪-1-基]丙基}胺 CAS No. 808739-18-6](/img/structure/B1392658.png)
{3-[4-(2,4-二甲基苯基)哌嗪-1-基]丙基}胺
描述
“{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” is a chemical compound with the molecular formula C15H25N3 . It is used in scientific research and has been mentioned in various patents and literature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be analyzed using spectroscopic methods such as FT-IR and FT Raman, as well as quantum mechanical studies . The Density Functional Theory (DFT) approach is often used to investigate the molecular structure and vibrational spectrum .
Chemical Reactions Analysis
The chemical reactions involving “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be studied using various spectroscopic and quantum mechanical methods . These investigations provide insights into the molecular structure, electronic, and vibrational characteristics of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be studied using spectroscopic methods and quantum mechanical studies . These investigations provide insights into the molecular structure, electronic, and vibrational characteristics of the compound .
科学研究应用
-
Pharmaceutical Research
- Application: The compound is used in the development of highly selective 5-HT1A receptor inhibitors .
- Method: The compound is synthesized and then tested for its binding affinity against the 5-HT1A receptor .
- Results: The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .
-
Treatment of Motor Neuron Diseases and Neuromuscular Junction Disorders
-
Organic Synthesis
-
Antibacterial Activity
-
Treatment of Neurodegenerative Diseases
-
Pharmacokinetic Modulation
- Application: The compound is used to positively modulate the pharmacokinetic properties of a drug substance .
- Method: The compound is synthesized and then tested for its binding affinity against the 5-HT1A receptor .
- Results: The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .
-
Antibacterial Activity
-
Treatment of Neurodegenerative Diseases
-
Pharmacokinetic Modulation
- Application: The compound is used to positively modulate the pharmacokinetic properties of a drug substance .
- Method: The compound is synthesized and then tested for its binding affinity against the 5-HT1A receptor .
- Results: The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .
属性
IUPAC Name |
3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-4-5-15(14(2)12-13)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZAPNPQNORXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



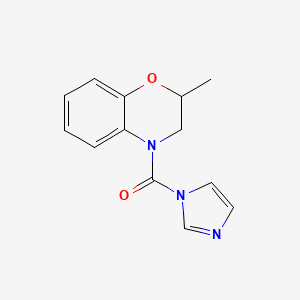
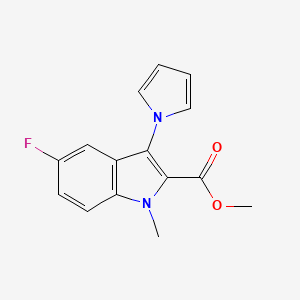
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
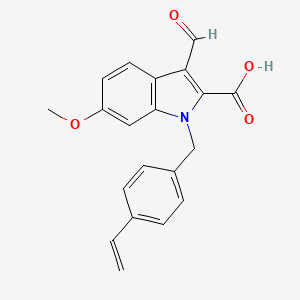
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
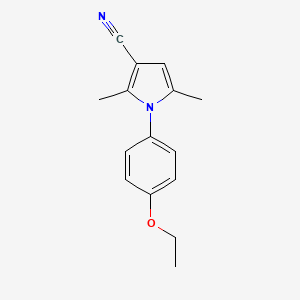
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
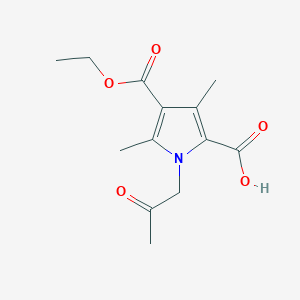
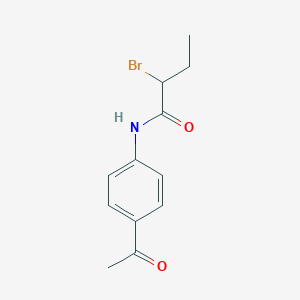
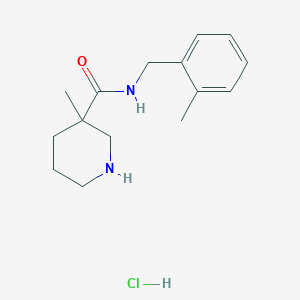
![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
